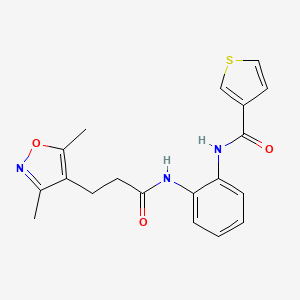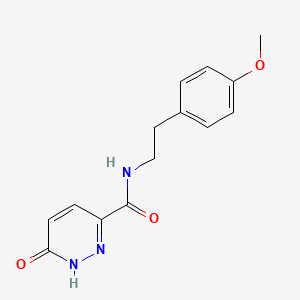![molecular formula C18H18N2O3S B2615584 N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide CAS No. 1396714-78-5](/img/structure/B2615584.png)
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that features a cyclopropyl group, a benzoxazole ring, and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of an appropriate o-aminophenol with a carboxylic acid derivative.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylamine in a substitution reaction.
Attachment of the Thiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to dihydrobenzoxazole derivatives.
Substitution: The compound can undergo substitution reactions, especially at the cyclopropyl and thiophene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with unique electronic or optical properties.
Biological Research: It may be used as a probe or tool compound to study various biological processes.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring could be involved in binding interactions, while the cyclopropyl and thiophene groups might influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(pyridin-2-yl)ethyl]acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene moiety in N-cyclopropyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide may impart unique electronic properties, making it particularly interesting for applications in materials science and medicinal chemistry.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(12-20-15-5-1-2-6-16(15)23-18(20)22)19(13-7-8-13)10-9-14-4-3-11-24-14/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVDSLJRPTWGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)


![(Z)-2-Cyano-N-(furan-2-ylmethyl)-3-[3-methoxy-4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]prop-2-enamide](/img/structure/B2615511.png)
methanone](/img/structure/B2615514.png)


![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2615521.png)
![4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2615522.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(diphenylmethyl)amino]acetamide](/img/structure/B2615523.png)
